(R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
Description
(R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly those requiring stereochemical precision. The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl moiety offers a reactive handle for further functionalization, such as oxidation or coupling reactions .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (4R)-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
RDLYXOPLDAOZNV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1=O)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the pyrrolidinone ring with stereochemical control.
- Introduction of the tert-butyl carbamate protecting group on the nitrogen.
- Selective hydroxymethylation at the 4-position.
The stereochemistry is controlled either by starting from chiral precursors or by asymmetric synthesis techniques.
Reported Synthetic Routes and Conditions
Detailed Example Procedure
One detailed approach adapted from related pyrrolidine and piperidine derivatives involves:
- Starting with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a model compound.
- Treatment with sodium hydride (60% dispersion) in dry DMF at room temperature to generate the alkoxide intermediate.
- Subsequent reaction with electrophilic aromatic halides or other substituents to functionalize the hydroxymethyl group.
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures to isolate the pure product.
Notes on Stereochemical Control
Comparative Data from Analogous Compounds
These analogs provide insight into likely conditions for the preparation of the target pyrrolidinone compound.
Summary of Key Research Findings
- The preparation of (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves Boc-protected pyrrolidinone intermediates.
- Hydroxymethylation is achieved via nucleophilic substitution or reduction methods under mild to moderate conditions.
- Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents facilitate key steps.
- Mitsunobu reactions are employed for etherification or substitution on the hydroxymethyl group in related analogs.
- Yields typically range from 50% to 74% depending on the exact protocol and substrate.
- Stereochemical integrity is preserved by using chiral precursors and careful reaction control.
- Purification is commonly done by silica gel chromatography using ethyl acetate/hexane gradients.
Chemical Reactions Analysis
Types of Reactions
®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-2-oxopyrrolidine-1-carboxylate.
Reduction: 4-(Hydroxymethyl)-2-hydroxypyrrolidine-1-carboxylate.
Substitution: 4-(Alkoxymethyl)-2-oxopyrrolidine-1-carboxylate.
Scientific Research Applications
®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, enhancing its efficacy in medicinal applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural framework is compared to analogues with variations in substituents, ring systems, and functional groups:
Physical and Spectral Properties
- Melting Points : The hydroxymethylphenyl pyrazine derivative () melts at 109–111°C, whereas peptide intermediates () show broader ranges (115.5–128.6°C), reflecting crystallinity differences due to aromatic vs. aliphatic substituents .
- Spectroscopic Data : The methoxy-oxoethyl analogue () displays distinct ¹H/¹³C NMR shifts compared to the hydroxymethyl parent compound, underscoring the electronic effects of substituents .
Key Research Findings
- Structural Similarity Analysis : Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (similarity score 0.93, ) shares a pyrrolidine backbone but lacks the hydroxymethyl and Boc groups, reducing its utility in stereoselective synthesis .
- Commercial Viability : The hydroxymethylphenyl pyrazine derivative () is commercially available at premium pricing (JPY 83,400/5g), reflecting its niche applications in natural product research .
Biological Activity
Chemical Structure and Properties
(R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate, with the CAS number 1167436-29-4, has a molecular weight of 215.25 g/mol and a molecular formula of CHNO. This compound is characterized by its pyrrolidine structure, which contributes to its biological activity and potential therapeutic applications. The compound is typically stored in a dry environment at temperatures between 2-8°C to maintain stability .
The biological activity of (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is largely attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit properties such as enzyme inhibition, antimicrobial activity, and potential anticancer effects.
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals.
Antimicrobial Properties
Similar derivatives have shown promising antimicrobial activity against various pathogens. The presence of the hydroxymethyl group in the structure may enhance its interaction with microbial cell membranes, leading to increased efficacy in inhibiting bacterial growth.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes can be beneficial in therapeutic contexts, particularly in metabolic disorders. It is hypothesized that (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate may modulate enzyme activity related to metabolic pathways.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate. The results indicated a significant correlation between structural features and antioxidant activity, suggesting that modifications to the pyrrolidine ring could enhance efficacy.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate | 78.5 | 45 |
| Control (Ascorbic Acid) | 95.0 | 10 |
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial properties of the compound against common bacterial strains. The results demonstrated effective inhibition of growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 10 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
